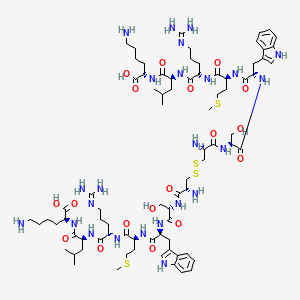

WL 47 dimer

Description

Properties

Molecular Formula |

C80H130N24O18S4 |

|---|---|

Molecular Weight |

1844.3 g/mol |

IUPAC Name |

(2S)-6-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2R)-2-amino-3-[[(2R)-2-amino-3-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(1S)-5-amino-1-carboxypentyl]amino]-4-methyl-1-oxopentan-2-yl]amino]-5-(diaminomethylideneamino)-1-oxopentan-2-yl]amino]-4-methylsulfanyl-1-oxobutan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-3-oxopropyl]disulfanyl]propanoyl]amino]-3-hydroxypropanoyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]-4-methylsulfanylbutanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-4-methylpentanoyl]amino]hexanoic acid |

InChI |

InChI=1S/C80H130N24O18S4/c1-43(2)33-59(71(113)97-57(77(119)120)21-11-13-27-81)99-67(109)53(23-15-29-89-79(85)86)93-69(111)55(25-31-123-5)95-73(115)61(35-45-37-91-51-19-9-7-17-47(45)51)101-75(117)63(39-105)103-65(107)49(83)41-125-126-42-50(84)66(108)104-64(40-106)76(118)102-62(36-46-38-92-52-20-10-8-18-48(46)52)74(116)96-56(26-32-124-6)70(112)94-54(24-16-30-90-80(87)88)68(110)100-60(34-44(3)4)72(114)98-58(78(121)122)22-12-14-28-82/h7-10,17-20,37-38,43-44,49-50,53-64,91-92,105-106H,11-16,21-36,39-42,81-84H2,1-6H3,(H,93,111)(H,94,112)(H,95,115)(H,96,116)(H,97,113)(H,98,114)(H,99,109)(H,100,110)(H,101,117)(H,102,118)(H,103,107)(H,104,108)(H,119,120)(H,121,122)(H4,85,86,89)(H4,87,88,90)/t49-,50-,53-,54-,55-,56-,57-,58-,59-,60-,61-,62-,63-,64-/m0/s1 |

InChI Key |

DNQUEMNLAOMZEO-HFXGPFCTSA-N |

Origin of Product |

United States |

Foundational & Exploratory

The 47-kDa ATF/E4TF3 Homodimer: A Technical Guide to its Core Function and Therapeutic Potential

For Researchers, Scientists, and Drug Development Professionals

Introduction

The 47-kDa activating transcription factor (ATF)/E4TF3 protein is a critical regulator of gene expression, playing a pivotal role in both viral and cellular processes. As a member of the activating transcription factor/cAMP responsive element-binding (ATF/CREB) family of transcription factors, its function is intricately linked to cellular signaling pathways that govern cell growth, differentiation, and stress responses. This technical guide provides an in-depth analysis of the 47-kDa ATF/E4TF3 homodimer, focusing on its core functions, the experimental methodologies used to elucidate these functions, and its potential as a target for drug development.

Core Function: A Potent Transcriptional Activator

The 47-kDa ATF/E4TF3 protein functions as a sequence-specific DNA-binding protein that, as a homodimer, potently activates transcription. Its most well-characterized role is in the regulation of the adenovirus early region 4 (E4) promoter, where it binds to specific promoter elements to stimulate transcription.[1][2]

Dimerization and DNA Binding

The 47-kDa protein can exist as a monomer but preferentially forms a homodimer, which is the transcriptionally active form.[1] It can also form a heterodimer with a related 43-kDa protein, although this heterodimer exhibits lower transcriptional activity.[1] The homodimer recognizes and binds to specific DNA sequences, typically containing the consensus motif 5'-TGACGTCA-3', which is a canonical cAMP response element (CRE).

Transcriptional Activation

A key functional characteristic of the 47-kDa ATF/E4TF3 homodimer is its potent ability to activate transcription. In vitro studies have demonstrated that the 47-kDa homodimer stimulates transcription from the adenovirus E4 promoter approximately nine times more effectively than the 43-kDa homodimer and three times more effectively than the 47-kDa/43-kDa heterodimer, at the same level of DNA-binding activity.[1] This high level of activation suggests a crucial role for the 47-kDa homodimer in initiating robust transcriptional responses.

Quantitative Data Summary

The following table summarizes the key quantitative data regarding the activity of the 47-kDa ATF/E4TF3 homodimer.

| Parameter | 47-kDa Homodimer | 43-kDa Homodimer | 47-kDa/43-kDa Heterodimer | Reference |

| Relative Transcriptional Activation | ~9-fold higher than 43-kDa homodimer | Baseline | ~3-fold lower than 47-kDa homodimer | [1] |

| Relative DNA Binding Affinity | Lower | Higher | Intermediate | [1] |

Signaling Pathways

The 47-kDa ATF/E4TF3 protein, identified as a member of the CREB family, is a key node in multiple cellular signaling pathways. These pathways are often initiated by extracellular signals and culminate in the post-translational modification and activation of the 47-kDa protein, leading to the regulation of target gene expression.

Experimental Protocols

The characterization of the 47-kDa ATF/E4TF3 homodimer has relied on several key experimental techniques. Detailed methodologies for these experiments are provided below.

Purification of 47-kDa ATF/E4TF3 Protein by DNA Affinity Chromatography

This protocol describes the purification of the 47-kDa ATF/E4TF3 protein from HeLa cell nuclear extracts using sequence-specific DNA affinity chromatography.

1. Preparation of HeLa Cell Nuclear Extract:

-

Grow HeLa S3 cells in suspension culture to a density of 5 x 10^5 cells/ml.

-

Harvest cells by centrifugation and wash with phosphate-buffered saline (PBS).

-

Swell the cells in a hypotonic buffer (e.g., 10 mM HEPES pH 7.9, 1.5 mM MgCl2, 10 mM KCl, 0.5 mM DTT).

-

Lyse the cells using a Dounce homogenizer.

-

Isolate the nuclei by centrifugation.

-

Extract nuclear proteins using a high-salt buffer (e.g., 20 mM HEPES pH 7.9, 25% glycerol, 420 mM NaCl, 1.5 mM MgCl2, 0.2 mM EDTA, 0.5 mM DTT, 0.5 mM PMSF).

-

Clarify the nuclear extract by ultracentrifugation.

2. DNA Affinity Chromatography:

-

Prepare a DNA affinity resin by covalently coupling a synthetic double-stranded oligonucleotide containing multiple copies of the ATF/E4TF3 binding site (5'-GATTGACGTCA-3') to Sepharose CL-2B activated with cyanogen bromide.

-

Pre-clear the HeLa nuclear extract with non-specific competitor DNA (e.g., poly(dI-dC)) to reduce non-specific binding.

-

Load the pre-cleared nuclear extract onto the DNA affinity column equilibrated with a low-salt buffer (e.g., 20 mM HEPES pH 7.9, 10% glycerol, 50 mM KCl, 1 mM DTT).

-

Wash the column extensively with the low-salt buffer to remove unbound proteins.

-

Elute the bound proteins with a linear gradient of increasing salt concentration (e.g., 50 mM to 1 M KCl).

-

Collect fractions and analyze for the presence of the 47-kDa protein by SDS-polyacrylamide gel electrophoresis (SDS-PAGE) and silver staining.

In Vitro Transcription Assay

This assay is used to quantify the transcriptional activity of the purified 47-kDa ATF/E4TF3 homodimer.

1. Reaction Setup:

-

Prepare a reaction mixture containing:

-

HeLa cell nuclear extract (as a source of general transcription factors and RNA polymerase II) or a reconstituted system with purified components.

-

A DNA template containing a promoter with ATF/E4TF3 binding sites upstream of a reporter gene (e.g., the adenovirus E4 promoter linked to a G-less cassette).

-

Ribonucleoside triphosphates (ATP, CTP, UTP, and [α-³²P]GTP for labeling).

-

Purified 47-kDa ATF/E4TF3 homodimer at various concentrations.

-

A suitable reaction buffer (e.g., 20 mM HEPES pH 7.9, 50 mM KCl, 6 mM MgCl2, 10% glycerol, 0.5 mM DTT).

-

2. Transcription Reaction:

-

Incubate the reaction mixture at 30°C for 60 minutes to allow for transcription to occur.

3. RNA Analysis:

-

Stop the reaction and isolate the RNA transcripts by phenol-chloroform extraction and ethanol precipitation.

-

Analyze the radiolabeled RNA products by denaturing polyacrylamide gel electrophoresis.

-

Visualize the transcripts by autoradiography and quantify the signal using a phosphorimager.

DNase I Footprinting Assay

This method is used to determine the specific DNA binding sites of the 47-kDa ATF/E4TF3 homodimer on a promoter.

1. Probe Preparation:

-

Prepare a DNA fragment of interest (e.g., the adenovirus E4 promoter) and label one end with ³²P.

2. Binding Reaction:

-

Incubate the end-labeled DNA probe with varying amounts of the purified 47-kDa ATF/E4TF3 homodimer in a binding buffer (e.g., 10 mM Tris-HCl pH 7.5, 50 mM NaCl, 1 mM DTT, 5% glycerol).

3. DNase I Digestion:

-

Add a limited amount of DNase I to the binding reaction and incubate for a short period (e.g., 1 minute) to allow for partial digestion of the DNA. The protein-bound regions will be protected from cleavage.

4. Analysis:

-

Stop the digestion and purify the DNA fragments.

-

Separate the DNA fragments by denaturing polyacrylamide gel electrophoresis alongside a sequencing ladder of the same DNA fragment.

-

The region where the protein was bound will appear as a "footprint," a gap in the ladder of DNA fragments compared to a control reaction without the protein.

Conclusion and Future Directions

The 47-kDa ATF/E4TF3 homodimer is a potent transcriptional activator with a crucial role in gene regulation. Its identification as a member of the CREB family places it at the center of numerous signaling pathways that are fundamental to cellular function and are often dysregulated in disease. The experimental protocols detailed in this guide provide a robust framework for the further investigation of its biological roles and its potential as a therapeutic target. Future research should focus on identifying the full spectrum of its endogenous target genes, elucidating the precise mechanisms of its transcriptional activation, and exploring the development of small molecules that can modulate its activity for therapeutic benefit in areas such as oncology and inflammatory diseases.

References

An In-depth Technical Guide to the Transcriptional Activation Mechanism of 47-kDa ATF/E4TF3 (CREB)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the transcriptional activation mechanism of the 47-kDa Activating Transcription Factor (ATF), also known as E4TF3, which has been identified as the cAMP response element-binding protein (CREB). This document details the molecular interactions, signaling pathways, and regulatory processes that govern the activity of this pivotal transcription factor, with a particular focus on its role in the context of adenoviral gene expression.

Core Concepts: The 47-kDa Protein and the E4TF3 Complex

The transcription factor initially designated E4TF3 was found to be a complex of proteins that binds to the promoter of the adenovirus early region 4 (E4). Subsequent research has identified the key components of this complex as members of the ATF/CREB family of basic leucine zipper (bZIP) transcription factors. The 47-kDa protein is the well-characterized CREB protein, while a closely associated 43-kDa protein is ATF1. These proteins can form homodimers (CREB/CREB or ATF1/ATF1) and heterodimers (CREB/ATF1) which bind to specific DNA sequences known as cAMP response elements (CREs) with the consensus sequence TGACGTCA.[1][2] The formation of these different dimeric complexes allows for a diversity in DNA binding specificity and transcriptional regulation.[3]

Mechanism of Transcriptional Activation

The transcriptional activity of the 47-kDa protein (CREB) is primarily regulated by post-translational modifications, most notably phosphorylation. The activation process can be summarized in the following steps:

-

Signal Transduction and Kinase Activation: A variety of extracellular signals, such as hormones and growth factors, can trigger intracellular signaling cascades. A major pathway involves the activation of adenylyl cyclase, leading to an increase in cyclic AMP (cAMP) levels. This, in turn, activates Protein Kinase A (PKA).

-

Phosphorylation of CREB: Activated PKA translocates to the nucleus and phosphorylates CREB at a key serine residue (Ser-133).[4] This phosphorylation event is a critical step for transcriptional activation. Other kinases, such as Ca2+/calmodulin-dependent protein kinases (CaMKs), can also phosphorylate Ser-133 in response to increased intracellular calcium levels.

-

Recruitment of Co-activators: Phosphorylation of CREB at Ser-133 creates a binding site for the recruitment of transcriptional co-activators, primarily the CREB-binding protein (CBP) and its paralog p300.[4][5] These co-activators are histone acetyltransferases (HATs) that remodel chromatin, making the DNA more accessible to the basal transcription machinery.

-

Interaction with the Basal Transcription Machinery: The CREB-CBP/p300 complex then interacts with components of the basal transcription machinery, such as TFIID and TFIIB, to recruit RNA polymerase II to the promoter and initiate transcription.[6][7]

-

Dimerization and DNA Binding: CREB and its binding partner ATF1 form dimers via their leucine zipper domains, which is a prerequisite for their stable binding to the CRE in the promoter of target genes, such as the adenovirus E4 promoter.[1]

The following diagram illustrates the primary signaling pathway leading to the activation of the 47-kDa protein (CREB).

Quantitative Data on Transcriptional Activation

The following table summarizes key quantitative data related to the transcriptional activation by CREB.

| Parameter | Value | Cell Type/System | Reference |

| Fold Activation by CREB | Higher for promoters with a single CREB half-site vs. two half-sites | F9 cells | [1] |

| CREB Binding Residence Time | Majority of binding events are short (≤1 s), with a smaller fraction of longer-lived interactions (>1 s) | Living cells | [8] |

| Genome-wide CREB Occupancy | ~4,000 promoter sites | Human tissues | [4] |

| CREB-dependent Transcription Rate | Forskolin (cAMP activator) decreases CREB transcription rate by ~50% (negative feedback) | CATH.a cells | [9] |

Role of Casein Kinase II (CKII)

In addition to PKA, Casein Kinase II (CKII) has been implicated in the regulation of the E4TF3 complex. Studies have shown that CKII can be co-purified with ATF/E4TF3.[10] CKII has been shown to phosphorylate ATF1, the 43-kDa binding partner of CREB.[10] While the primary activating phosphorylation of CREB is at Ser-133 by PKA, CKII-mediated phosphorylation of CREB at other sites can modulate its activity and interaction with co-activators in response to different cellular signals, such as DNA damage.[11]

The diagram below illustrates the interaction and phosphorylation within the ATF/E4TF3 complex.

References

- 1. CREB regulation of cellular cyclic AMP-responsive and adenovirus early promoters - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Activating transcription factor 1 and CREB are important for cell survival during early mouse development - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Cross-family dimerization of transcription factors Fos/Jun and ATF/CREB alters DNA binding specificity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. pnas.org [pnas.org]

- 5. A functional analysis of the CREB signaling pathway using HaloCHIP-chip and high throughput reporter assays - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Analysis of the role of the transcription factor ATF in the assembly of a functional preinitiation complex - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. The Basal Initiation Machinery: Beyond the General Transcription Factors - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Single-Molecule Imaging Reveals Dynamics of CREB Transcription Factor Bound to Its Target Sequence - PMC [pmc.ncbi.nlm.nih.gov]

- 9. scholars.mssm.edu [scholars.mssm.edu]

- 10. Copurification of casein kinase II with transcription factor ATF/E4TF3 - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Coregulated ataxia telangiectasia-mutated and casein kinase sites modulate cAMP-response element-binding protein-coactivator interactions in response to DNA damage - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the DNA Binding Properties of the 47-kDa E4TF3 Homodimer

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

This technical guide provides a comprehensive examination of the DNA binding characteristics of the 47-kDa E4TF3 homodimer, a critical transcription factor in the context of adenovirus gene regulation. The document synthesizes available data on its binding affinity and transcriptional potency, offers detailed protocols for its experimental investigation, and presents a putative signaling pathway involved in its function. This resource is designed to support researchers and professionals in the fields of molecular biology, virology, and therapeutic development by consolidating key information on this important protein-DNA interaction.

Introduction to E4TF3 and Its Isoforms

E4TF3 (Early region 4 Transcription Factor 3) is a cellular transcription factor that was identified through its ability to bind to and activate the adenovirus early region 4 (E4) promoter. It is a member of the activating transcription factor (ATF)/cAMP responsive element-binding protein (CREB) family of basic leucine zipper (bZIP) transcription factors. E4TF3 is composed of multiple polypeptides, with the 47-kDa and 43-kDa species being particularly prominent and active. These polypeptides can form both homodimers and heterodimers, with the specific dimeric composition influencing their functional properties. The 47-kDa protein, when forming a homodimer, exhibits distinct DNA binding and transcriptional activation characteristics compared to the 43-kDa homodimer and the 47/43-kDa heterodimer.

DNA Binding Properties of the 47-kDa E4TF3 Homodimer

The interaction of the 47-kDa E4TF3 homodimer with its cognate DNA sequence in the adenovirus E4 promoter is a key regulatory step in the viral life cycle. Understanding the nuances of this interaction is crucial for developing targeted antiviral strategies.

Quantitative and Comparative Data

While precise dissociation constants (K_d) are not extensively reported in the literature, comparative studies have elucidated the relative binding affinities and transcriptional activities of the different E4TF3 dimeric forms.

| Dimer Composition | Relative DNA Binding Affinity | Relative Transcriptional Activation |

| 47-kDa Homodimer | Lower | Highest |

| 43-kDa Homodimer | Higher | Lower |

| 47/43-kDa Heterodimer | Intermediate | Intermediate |

Table 1: Comparative DNA Binding and Transcriptional Activation of E4TF3 Dimers. This table summarizes the qualitative comparison of the different E4TF3 dimeric forms, highlighting the inverse relationship between DNA binding affinity and transcriptional activation for the 47-kDa and 43-kDa homodimers.

A key finding is that the 47-kDa homodimer possesses a lower intrinsic affinity for the E4 promoter DNA compared to the 43-kDa homodimer[1][2]. However, this lower affinity is coupled with a significantly higher capacity to activate transcription once bound.

| Comparison | Fold Difference in Transcriptional Activation |

| 47-kDa Homodimer vs. 43-kDa Homodimer | ~9-fold higher |

| 47-kDa Homodimer vs. 47/43-kDa Heterodimer | ~3-fold higher |

Table 2: Relative Transcriptional Potency of the 47-kDa E4TF3 Homodimer. This table quantifies the enhanced transcriptional activation capacity of the 47-kDa homodimer relative to the other E4TF3 dimeric forms at the same level of DNA-binding activity[1][2].

Experimental Protocols

The following protocols are based on methodologies described for the purification and characterization of E4TF3 from HeLa cells.

Purification of 47-kDa E4TF3 from HeLa Cell Nuclear Extract

This protocol outlines the key steps for enriching the 47-kDa E4TF3 protein.

Materials:

-

HeLa cell nuclear extract

-

Buffer A: 10 mM Tris-HCl (pH 7.9), 1 mM EDTA, 5 mM DTT, 10% glycerol

-

Buffer B: Buffer A containing 1 M KCl

-

Heparin-Sepharose column

-

Sequence-specific DNA affinity column (containing the E4 promoter element)

-

Dialysis tubing

Procedure:

-

Nuclear Extract Preparation: Prepare nuclear extracts from HeLa cells using standard protocols.

-

Heparin-Sepharose Chromatography:

-

Load the nuclear extract onto a Heparin-Sepharose column pre-equilibrated with Buffer A containing 0.1 M KCl.

-

Wash the column extensively with the same buffer.

-

Elute the bound proteins with a linear gradient of 0.1 to 1.0 M KCl in Buffer A.

-

Collect fractions and assay for E4TF3 DNA binding activity using an Electrophoretic Mobility Shift Assay (EMSA).

-

-

Sequence-Specific DNA Affinity Chromatography:

-

Pool the active fractions from the Heparin-Sepharose column and dialyze against Buffer A containing 0.1 M KCl.

-

Load the dialyzed sample onto a DNA affinity column containing the multimerized E4TF3 binding site, pre-equilibrated with the same buffer.

-

Wash the column with Buffer A containing 0.1 M KCl to remove non-specifically bound proteins.

-

Elute the specifically bound E4TF3 proteins with a high salt buffer (e.g., Buffer A containing 1.0 M KCl).

-

Collect fractions and analyze by SDS-PAGE to identify those containing the 47-kDa protein.

-

Electrophoretic Mobility Shift Assay (EMSA)

Materials:

-

Purified 47-kDa E4TF3 homodimer

-

32P-labeled double-stranded oligonucleotide probe containing the E4TF3 binding site

-

Binding buffer: 20 mM HEPES (pH 7.9), 50 mM KCl, 1 mM DTT, 5% glycerol, 0.5 mg/ml BSA

-

Poly(dI-dC)

-

Native polyacrylamide gel (4-6%)

-

TBE buffer

Procedure:

-

Binding Reaction:

-

In a microfuge tube, combine the binding buffer, poly(dI-dC) (as a non-specific competitor), and the purified 47-kDa E4TF3 protein.

-

Add the 32P-labeled probe and incubate at room temperature for 20-30 minutes.

-

-

Electrophoresis:

-

Load the binding reactions onto a pre-run native polyacrylamide gel.

-

Run the gel in TBE buffer at a constant voltage until the dye front has migrated an appropriate distance.

-

-

Visualization:

-

Dry the gel and expose it to X-ray film or a phosphorimager screen to visualize the protein-DNA complexes. A shifted band indicates the formation of the 47-kDa E4TF3 homodimer-DNA complex.

-

DNase I Footprinting Assay

Materials:

-

Purified 47-kDa E4TF3 homodimer

-

DNA fragment from the E4 promoter, uniquely end-labeled with 32P

-

Binding buffer (as for EMSA)

-

DNase I (diluted appropriately)

-

Stop solution: 0.4 M sodium acetate, 2.5 mM EDTA, 50 µg/ml tRNA

-

Denaturing polyacrylamide sequencing gel

Procedure:

-

Binding Reaction:

-

Set up a binding reaction as described for EMSA, using the end-labeled DNA fragment as the probe.

-

-

DNase I Digestion:

-

Add a pre-determined optimal concentration of DNase I to the reaction and incubate for a short period (e.g., 1 minute) at room temperature.

-

-

Reaction Termination:

-

Stop the digestion by adding the stop solution.

-

-

DNA Purification and Analysis:

-

Extract the DNA with phenol-chloroform and precipitate with ethanol.

-

Resuspend the DNA pellet in sequencing loading buffer, denature by heating, and load onto a denaturing polyacrylamide gel alongside a sequencing ladder of the same DNA fragment.

-

-

Visualization:

-

Autoradiograph the gel. The region where the 47-kDa E4TF3 homodimer binds will be protected from DNase I cleavage, resulting in a "footprint" or a gap in the ladder of DNA fragments.

-

Signaling Pathways and Experimental Workflows

While a definitive signaling pathway dedicated solely to the 47-kDa E4TF3 homodimer is not fully elucidated, its membership in the ATF/CREB family provides a framework for a proposed pathway, particularly in the context of an adenovirus infection which induces cellular stress responses.

Proposed Signaling Pathway for E4TF3 Activation

References

- 1. Different biological activities of the hetero- and homodimers formed by the 47- and 43-kilodalton proteins of transcription factor ATF/E4TF3 - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Different biological activities of the hetero- and homodimers formed by the 47- and 43-kilodalton proteins of transcription factor ATF/E4TF3 - PubMed [pubmed.ncbi.nlm.nih.gov]

Structural Analysis of the 47-kDa ATF/E4TF3 Dimer: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

The transcription factor Activating Transcription Factor/Enhancer-Binding Protein E4TF3 (ATF/E4TF3) is a critical regulator of gene expression, notably involved in the early stages of adenovirus infection and cellular processes. This factor is composed of multiple polypeptides, with the 47-kDa and 43-kDa forms being particularly active in in vitro transcription from the adenovirus E4 promoter. These proteins can exist as homodimers and heterodimers, each exhibiting distinct biological activities. This technical guide provides an in-depth structural and functional analysis of the 47-kDa ATF/E4TF3 homodimer, offering detailed experimental protocols and data for researchers in molecular biology and drug development.

Biochemical Properties and Dimerization

The 47-kDa and 43-kDa components of ATF/E4TF3 have been purified to homogeneity from HeLa cells. Each of these proteins is capable of forming homodimers. When mixed, they readily form a heterodimer in the absence of their specific DNA sequence. The formation of these different dimeric forms is a key determinant of their functional specificity.[1]

Quantitative Data Presentation

| Dimer Composition | Relative DNA-Binding Affinity | Relative Transcriptional Activation |

| 47-kDa Homodimer | Lower | ~9-fold higher than 43-kDa homodimer, ~3-fold higher than heterodimer |

| 43-kDa Homodimer | Higher | Lower |

| 47-kDa/43-kDa Heterodimer | Intermediate | Intermediate |

Table 1: Comparative biological activities of ATF/E4TF3 dimers. The data illustrates the inverse relationship between DNA-binding affinity and transcriptional activation for the 47-kDa homodimer.

Experimental Protocols

Purification of 47-kDa ATF/E4TF3 from HeLa Cells

A crucial step in studying the 47-kDa ATF/E4TF3 dimer is its purification from a reliable source, such as HeLa cell nuclear extracts.

3.1.1. Preparation of HeLa Cell Nuclear Extract

This protocol is adapted from established methods for preparing transcriptionally active nuclear extracts.

-

Cell Culture and Harvest: Culture HeLa cells in suspension to a density of 5-6 x 10^5 cells/mL. Harvest the cells by centrifugation.

-

Cell Lysis: Resuspend the cell pellet in a hypotonic buffer (e.g., 10 mM HEPES, 1.5 mM MgCl2, 10 mM KCl, 0.5 mM DTT, and protease inhibitors) to swell the cells.

-

Nuclear Isolation: Lyse the swollen cells using a Dounce homogenizer. Centrifuge the lysate to pellet the nuclei.

-

Nuclear Lysis and Extraction: Resuspend the nuclear pellet in a high-salt buffer (e.g., 20 mM HEPES, 25% glycerol, 420 mM NaCl, 1.5 mM MgCl2, 0.2 mM EDTA, 0.5 mM DTT, and protease inhibitors). Stir gently for 30 minutes to extract nuclear proteins.

-

Clarification: Centrifuge the nuclear lysate at high speed to pellet debris. The resulting supernatant is the crude nuclear extract.

3.1.2. DNA Affinity Chromatography

This technique is used to purify sequence-specific DNA-binding proteins.

-

Resin Preparation: Synthesize a DNA affinity resin by coupling a concatemer of the ATF/E4TF3 binding site oligonucleotide to a solid support (e.g., CNBr-activated Sepharose).

-

Binding: Incubate the crude nuclear extract with the DNA affinity resin in the presence of a non-specific competitor DNA (e.g., poly(dI-dC)) to reduce non-specific binding.

-

Washing: Wash the resin extensively with a buffer containing a moderate salt concentration to remove unbound proteins.

-

Elution: Elute the bound proteins using a high-salt buffer or a buffer containing the specific DNA oligonucleotide.

-

Fraction Analysis: Analyze the eluted fractions by SDS-PAGE to identify the fractions containing the 47-kDa protein.

Analysis of DNA Binding Activity

3.2.1. Electrophoretic Mobility Shift Assay (EMSA)

EMSA is used to detect protein-DNA interactions.

-

Probe Preparation: Prepare a short DNA probe containing the ATF/E4TF3 binding site and label it with a radioactive isotope (e.g., ³²P) or a fluorescent dye.

-

Binding Reaction: Incubate the purified 47-kDa ATF/E4TF3 protein with the labeled probe in a binding buffer containing a non-specific competitor DNA.

-

Electrophoresis: Separate the protein-DNA complexes from the free probe on a non-denaturing polyacrylamide gel.

-

Detection: Visualize the bands by autoradiography or fluorescence imaging. A slower migrating band indicates the formation of a protein-DNA complex.

3.2.2. DNase I Footprinting

This method identifies the specific DNA sequence bound by a protein.

-

Probe Preparation: Prepare a DNA probe labeled at one end.

-

Binding Reaction: Incubate the probe with the 47-kDa ATF/E4TF3 protein.

-

DNase I Digestion: Partially digest the DNA with DNase I. The protein-bound region will be protected from digestion.

-

Analysis: Denature the DNA and separate the fragments on a sequencing gel. The "footprint" where the protein was bound will appear as a gap in the ladder of DNA fragments.

In Vitro Transcription Assay

This assay measures the ability of the 47-kDa ATF/E4TF3 dimer to activate transcription.

-

Template Preparation: Use a plasmid DNA template containing a promoter with ATF/E4TF3 binding sites upstream of a reporter gene.

-

Transcription Reaction: Set up a reaction containing the DNA template, purified 47-kDa ATF/E4TF3, HeLa nuclear extract (as a source of general transcription factors and RNA polymerase II), and ribonucleotides (ATP, CTP, GTP, and UTP).

-

RNA Analysis: Isolate the RNA produced and quantify the transcript from the reporter gene using methods like primer extension or quantitative RT-PCR.

Signaling Pathways and Regulation

The activity of ATF/E4TF3 is subject to regulation by cellular signaling pathways. Post-translational modifications, such as phosphorylation, can influence its DNA binding and transcriptional activity. For instance, Casein Kinase II has been shown to copurify with ATF/E4TF3 and can phosphorylate ATF1, a member of the ATF family.[2] This suggests that the 47-kDa protein may also be a target for phosphorylation, which could modulate its dimerization and function.

Experimental and Logical Workflows

The following diagrams illustrate the workflows for the purification and analysis of the 47-kDa ATF/E4TF3 dimer.

Conclusion

The 47-kDa ATF/E4TF3 homodimer represents a potent transcriptional activator with unique properties compared to other dimeric forms of the ATF/E4TF3 family. Understanding its structure, function, and regulation is crucial for elucidating its role in gene expression and for the development of therapeutic strategies targeting pathways it governs. The protocols and data presented in this guide provide a solid foundation for further research into this important transcription factor.

References

Methodological & Application

Purification of 47-kDa ATF/E4TF3 Homodimer from HeLa Cells: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

Activating Transcription Factor (ATF) and E4 Transcription Factor 3 (E4TF3) are components of a family of transcription factors that play a crucial role in cellular processes, including the response to stress and the regulation of viral gene expression. The 47-kDa protein is one of several polypeptides of the ATF/E4TF3 family found in HeLa cells. This document provides detailed protocols for the purification of the 47-kDa ATF/E4TF3 homodimer from HeLa cells, quantitative data summarization, and a visualization of its role in cellular signaling. The methodologies described herein are compiled from established protein purification techniques and specific literature on ATF/E4TF3.

Data Presentation

Table 1: Illustrative Purification Summary for 47-kDa ATF/E4TF3 Homodimer

This table presents a hypothetical purification scheme for the 47-kDa ATF/E4TF3 homodimer from 10 grams of HeLa cell pellet, illustrating expected yields and purification folds at each step. Actual results may vary.

| Purification Step | Total Protein (mg) | Total Activity (Units) | Specific Activity (Units/mg) | Yield (%) | Purification Fold |

| Crude Nuclear Extract | 800 | 80,000 | 100 | 100 | 1 |

| Heparin-Sepharose | 80 | 64,000 | 800 | 80 | 8 |

| DNA Affinity Chromatography | 0.2 | 32,000 | 160,000 | 40 | 1600 |

| Gel Filtration | 0.05 | 20,000 | 400,000 | 25 | 4000 |

Note: Activity units are arbitrary and would be determined by a suitable assay, such as an electrophoretic mobility shift assay (EMSA) using a specific DNA probe.

Experimental Protocols

Protocol 1: Preparation of HeLa Cell Nuclear Extract

This protocol is adapted from standard procedures for the isolation of nuclear proteins from cultured mammalian cells.

Materials:

-

HeLa cell pellet

-

Phosphate-Buffered Saline (PBS), ice-cold

-

Hypotonic Buffer (10 mM HEPES-KOH pH 7.9, 1.5 mM MgCl2, 10 mM KCl, 0.5 mM DTT)

-

Nuclear Extraction Buffer (20 mM HEPES-KOH pH 7.9, 25% glycerol, 420 mM NaCl, 1.5 mM MgCl2, 0.2 mM EDTA, 0.5 mM DTT, 1x Protease Inhibitor Cocktail)

-

Dounce homogenizer with a tight-fitting pestle

-

Centrifuge and rotor capable of 25,000 x g at 4°C

-

Microcentrifuge

Procedure:

-

Cell Lysis:

-

Resuspend the HeLa cell pellet in 5 volumes of ice-cold PBS.

-

Centrifuge at 500 x g for 5 minutes at 4°C. Discard the supernatant.

-

Resuspend the cell pellet in 3 volumes of Hypotonic Buffer.

-

Incubate on ice for 15 minutes to allow cells to swell.

-

Homogenize the cell suspension with 10-15 strokes in a Dounce homogenizer.

-

Monitor cell lysis using a microscope (staining with Trypan Blue can help visualize nuclei and lysed cells).

-

Centrifuge the homogenate at 1,500 x g for 10 minutes at 4°C to pellet the nuclei.

-

-

Nuclear Extraction:

-

Carefully remove the supernatant (cytoplasmic fraction).

-

Resuspend the nuclear pellet in 1/2 pellet volume of Nuclear Extraction Buffer.

-

Incubate on a rocking platform for 30-45 minutes at 4°C to allow for the extraction of nuclear proteins.

-

Centrifuge at 25,000 x g for 30 minutes at 4°C to pellet the nuclear debris.

-

Carefully collect the supernatant containing the nuclear proteins (crude nuclear extract).

-

Determine the protein concentration using a standard protein assay (e.g., Bradford or BCA).

-

Aliquot the nuclear extract and store at -80°C.

-

Protocol 2: Purification of 47-kDa ATF/E4TF3 by DNA Affinity Chromatography

This protocol describes the key step of purifying ATF/E4TF3 using its specific DNA binding properties. It is based on a method using DNA affinity latex particles, which has been shown to be effective for the rapid purification of multiple ATF/E4TF3 polypeptides[1]. A similar approach can be taken with more traditional DNA affinity resins like CNBr-activated Sepharose coupled to a specific oligonucleotide.

Materials:

-

Crude HeLa nuclear extract (from Protocol 1)

-

DNA Affinity Resin: Latex particles or Sepharose beads coupled with a double-stranded oligonucleotide containing the ATF/E4TF3 binding site (consensus sequence: 5'-GTGACGTACAG-3')[2].

-

Binding Buffer (20 mM HEPES-KOH pH 7.9, 10% glycerol, 50 mM KCl, 1 mM DTT, 0.1% NP-40)

-

Wash Buffer (Binding Buffer with 100 mM KCl)

-

Elution Buffer (Binding Buffer with 1 M KCl)

-

Poly(dI-dC) as a non-specific competitor DNA

-

Chromatography column

Procedure:

-

Preparation of Nuclear Extract:

-

Thaw the crude nuclear extract on ice.

-

Add poly(dI-dC) to a final concentration of 10-50 µg/mL to block non-specific DNA binding proteins.

-

Incubate on ice for 15 minutes.

-

Centrifuge at 10,000 x g for 10 minutes at 4°C to remove any precipitate.

-

Dilute the supernatant with an equal volume of Binding Buffer.

-

-

Affinity Chromatography:

-

Pack the DNA affinity resin into a chromatography column and equilibrate with 5-10 column volumes of Binding Buffer.

-

Load the prepared nuclear extract onto the column at a slow flow rate (e.g., 0.5 mL/min).

-

Wash the column with 10-15 column volumes of Wash Buffer until the A280 absorbance of the flow-through returns to baseline.

-

Elute the bound proteins with a linear gradient of KCl from 100 mM to 1 M in Binding Buffer, or with a step elution using Elution Buffer.

-

Collect fractions and monitor the protein concentration by measuring A280 absorbance.

-

-

Analysis of Fractions:

-

Analyze the collected fractions by SDS-PAGE followed by silver staining or Coomassie blue staining to identify fractions containing the 47-kDa protein.

-

Confirm the presence of ATF/E4TF3 activity in the fractions using an electrophoretic mobility shift assay (EMSA) with a labeled ATF/E4TF3 DNA probe.

-

Pool the fractions containing the purified 47-kDa protein.

-

Protocol 3: Gel Filtration Chromatography for Homodimer Isolation

This optional step can be used to further purify the 47-kDa protein and isolate the homodimer based on its native molecular weight.

Materials:

-

Pooled fractions from DNA affinity chromatography

-

Gel Filtration Column (e.g., Superdex 200)

-

Gel Filtration Buffer (20 mM HEPES-KOH pH 7.9, 150 mM KCl, 10% glycerol, 1 mM DTT)

-

Protein standards for column calibration

Procedure:

-

Column Equilibration:

-

Equilibrate the gel filtration column with at least 2 column volumes of Gel Filtration Buffer.

-

Calibrate the column using known molecular weight standards to create a standard curve.

-

-

Sample Loading and Separation:

-

Concentrate the pooled fractions from the affinity chromatography step using a centrifugal filter device.

-

Load the concentrated sample onto the equilibrated gel filtration column.

-

Elute the proteins with Gel Filtration Buffer at the recommended flow rate for the column.

-

Collect fractions.

-

-

Fraction Analysis:

-

Analyze the fractions by SDS-PAGE to identify those containing the purified 47-kDa protein.

-

Determine the native molecular weight of the purified protein by comparing its elution volume to the standard curve. The 47-kDa ATF/E4TF3 homodimer is expected to elute at approximately 94 kDa.

-

Pool the fractions containing the purified homodimer.

-

Store the purified protein at -80°C.

-

Visualization of Pathways and Workflows

ATF/E4TF3 Purification Workflow

Caption: A schematic of the experimental workflow for the purification of the 47-kDa ATF/E4TF3 homodimer.

ATF3 in Cellular Stress Signaling

Caption: The central role of ATF3 in the cellular stress response signaling pathway.

References

Application Notes: In Vitro Transcription Assay Using 47-kDa E4TF3 Homodimer

For Researchers, Scientists, and Drug Development Professionals

Introduction

The 47-kDa homodimer of the E4 transcription factor 3 (E4TF3), also known as activating transcription factor (ATF), is a critical regulator of gene expression, notably for the adenovirus early region 4 (E4) promoter.[1] This transcription factor plays a significant role in viral replication and can be modulated by cellular signaling pathways.[2][3] An in vitro transcription assay utilizing the purified 47-kDa E4TF3 homodimer provides a powerful and controlled system to investigate the mechanisms of transcriptional activation, identify potential inhibitors or activators of E4TF3 function, and dissect the molecular interactions at the E4 promoter. This document provides detailed protocols and application notes for conducting this assay.

Principle of the Assay

The in vitro transcription assay reconstitutes the fundamental components of transcription in a cell-free environment. A linear DNA template containing the adenovirus E4 promoter is incubated with purified 47-kDa E4TF3 homodimer, RNA polymerase II, and other general transcription factors present in a nuclear extract. The transcription reaction is initiated by the addition of ribonucleoside triphosphates (NTPs). The amount of resulting RNA transcript is then quantified to determine the transcriptional activity. The inclusion of the 47-kDa E4TF3 homodimer is expected to significantly stimulate transcription from the E4 promoter compared to a basal reaction lacking the factor.[1] This stimulation serves as the basis for studying the factor's activity and the effects of potential modulators.

Applications

-

Mechanistic Studies: Elucidate the role of the 47-kDa E4TF3 homodimer in the assembly of the pre-initiation complex and transcriptional activation at the adenovirus E4 promoter.

-

Drug Discovery: Screen for small molecules or biologics that inhibit or enhance the transcriptional activity of E4TF3, which could have therapeutic potential in antiviral or cancer therapies.

-

Structure-Function Analysis: Investigate the effects of mutations in E4TF3 or its binding sites on the E4 promoter to understand the molecular determinants of its activity.

-

Signal Transduction Research: Analyze how post-translational modifications or interactions with other proteins, potentially activated by signaling pathways like the cAMP pathway, affect E4TF3-mediated transcription.[2][4]

Data Presentation

Table 1: Key Components for In Vitro Transcription Assay

| Component | Recommended Concentration/Amount | Purpose |

| DNA Template (Adenovirus E4 Promoter) | 50-200 ng | Provides the genetic sequence and regulatory elements for transcription. |

| Purified 47-kDa E4TF3 Homodimer | 10-100 ng (titration recommended) | The specific transcription factor being assayed. |

| HeLa Nuclear Extract | 5-15 µL (protein concentration dependent) | Source of RNA Polymerase II and general transcription factors. |

| rNTP Mix (ATP, GTP, CTP, UTP) | 0.5-1 mM each | Building blocks for RNA synthesis. |

| Transcription Buffer (e.g., HEPES, KCl, MgCl2) | 1X | Provides optimal ionic and pH conditions for the enzymatic reaction. |

| RNase Inhibitor | 10-40 units | Prevents degradation of the newly synthesized RNA. |

Table 2: Example of Expected Quantitative Results

| Condition | Relative Transcriptional Activity (Fold Change) |

| Basal (No E4TF3) | 1 (Baseline) |

| + 47-kDa E4TF3 Homodimer | 5 - 15 |

| + 47-kDa E4TF3 Homodimer + Inhibitor X (10 µM) | 1.5 |

| + 47-kDa E4TF3 Homodimer + Activator Y (5 µM) | 25 |

Note: These values are illustrative and the actual fold activation will depend on the specific experimental conditions and the purity and activity of the recombinant protein.

Experimental Protocols

Protocol 1: Expression and Purification of Recombinant 47-kDa E4TF3 Homodimer

This protocol describes the expression of a His-tagged 47-kDa E4TF3 in E. coli and its purification using immobilized metal affinity chromatography (IMAC).

1. Expression: a. Transform a suitable E. coli expression strain (e.g., BL21(DE3)) with an expression vector containing the cDNA for the 47-kDa E4TF3 fused to a polyhistidine tag (His-tag). b. Grow the transformed bacteria in LB medium containing the appropriate antibiotic at 37°C with shaking until the OD600 reaches 0.6-0.8. c. Induce protein expression by adding IPTG to a final concentration of 0.1-1.0 mM and continue to grow the culture for 3-4 hours at 30°C or overnight at 18°C. d. Harvest the cells by centrifugation at 5,000 x g for 15 minutes at 4°C.

2. Lysis: a. Resuspend the cell pellet in ice-cold lysis buffer (50 mM NaH2PO4, 300 mM NaCl, 10 mM imidazole, pH 8.0) containing protease inhibitors (e.g., PMSF, leupeptin). b. Lyse the cells by sonication on ice. c. Centrifuge the lysate at 15,000 x g for 30 minutes at 4°C to pellet the cell debris.

3. Purification: a. Equilibrate a Ni-NTA affinity column with lysis buffer. b. Load the cleared lysate onto the column. c. Wash the column with wash buffer (50 mM NaH2PO4, 300 mM NaCl, 20 mM imidazole, pH 8.0) to remove non-specifically bound proteins. d. Elute the His-tagged E4TF3 protein with elution buffer (50 mM NaH2PO4, 300 mM NaCl, 250 mM imidazole, pH 8.0). e. Collect fractions and analyze by SDS-PAGE to assess purity. f. Pool the pure fractions and dialyze against a storage buffer (e.g., 20 mM HEPES, 100 mM KCl, 0.2 mM EDTA, 20% glycerol, 1 mM DTT, pH 7.9). g. Determine the protein concentration using a Bradford or BCA assay and store at -80°C.

Protocol 2: Preparation of the Adenovirus E4 Promoter DNA Template

This protocol describes the preparation of a linear DNA template for the in vitro transcription assay. The adenovirus E4 promoter contains binding sites for E4TF3 at approximately -40, -160, -230, and -260 bp upstream of the transcription start site.[1]

1. Plasmid Preparation: a. Subclone a fragment of the adenovirus genome containing the E4 promoter region (e.g., -300 to +50 relative to the transcription start site) into a suitable plasmid vector.

2. Linearization: a. Linearize the plasmid by digesting with a restriction enzyme that cuts downstream of the promoter and the desired transcript length. b. Purify the linearized DNA template using a PCR purification kit or by phenol-chloroform extraction and ethanol precipitation. c. Resuspend the purified DNA template in nuclease-free water or TE buffer. d. Quantify the DNA concentration using a spectrophotometer.

Protocol 3: In Vitro Transcription Assay

1. Reaction Setup: a. On ice, set up the transcription reactions in sterile microcentrifuge tubes. A typical 25 µL reaction would include:

- Nuclease-free water to a final volume of 25 µL

- 5 µL of 5x Transcription Buffer (e.g., 100 mM HEPES-KOH pH 7.9, 500 mM KCl, 15 mM MgCl2, 5 mM DTT, 50% glycerol)

- 1 µL of linearized DNA template (50-200 ng)

- 1 µL of purified 47-kDa E4TF3 homodimer (10-100 ng, or storage buffer for the basal control)

- 10 µL of HeLa Nuclear Extract (optimized amount)

- 0.5 µL of RNase Inhibitor (20-40 units)

- If testing compounds, add 1 µL of the compound at the desired concentration (or vehicle control).

2. Pre-incubation: a. Gently mix the components and incubate at 30°C for 30 minutes to allow for pre-initiation complex formation.

3. Transcription Initiation: a. Add 2.5 µL of a 10x rNTP mix (e.g., 5 mM each of ATP, GTP, CTP, and UTP). b. Continue to incubate at 30°C for 60 minutes.

4. Reaction Termination and RNA Purification: a. Stop the reaction by adding 175 µL of Stop Buffer (e.g., 0.3 M Sodium Acetate, 0.5% SDS, 25 µg/mL tRNA). b. Extract the RNA with phenol-chloroform and precipitate with ethanol. c. Wash the RNA pellet with 70% ethanol and resuspend in 10-20 µL of nuclease-free water.

Protocol 4: Analysis of Transcription Products

The synthesized RNA can be quantified using several methods. Primer extension or quantitative real-time PCR (qRT-PCR) are commonly used for specific and sensitive detection.

1. Primer Extension: a. Anneal a 5'-radiolabeled primer specific to the transcript to the purified RNA. b. Extend the primer with reverse transcriptase. c. Analyze the size of the extended product on a denaturing polyacrylamide gel. The intensity of the band corresponding to the correct transcript size is proportional to the amount of RNA synthesized.

2. Quantitative Real-Time PCR (qRT-PCR): a. Treat the purified RNA with DNase I to remove the DNA template. b. Synthesize cDNA from the RNA using a transcript-specific primer and reverse transcriptase. c. Perform qRT-PCR using primers specific to the transcript. d. Quantify the amount of transcript relative to a standard curve or using the ΔΔCt method.

Visualizations

Caption: Experimental workflow for the in vitro transcription assay.

Caption: Simplified signaling pathway involving E4TF3 (ATF).

References

- 1. Identification of two transcription factors that bind to specific elements in the promoter of the adenovirus early-region 4 - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Cellular transcription factor binds to adenovirus early region promoters and to a cyclic AMP response element - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. ATF4 Signaling in HIV-1 Infection: Viral Subversion of a Stress Response Transcription Factor - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Cellular transcription factor binds to adenovirus early region promoters and to a cyclic AMP response element - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for DNA Affinity Chromatography of ATF/E4TF3

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the purification of the activating transcription factor (ATF) and E4 transcription factor 3 (E4TF3) protein complex using DNA affinity chromatography. This powerful technique leverages the specific binding affinity of these transcription factors for their cognate DNA sequence to achieve high purity.

Introduction

The ATF/E4TF3 family of transcription factors plays a crucial role in the regulation of gene expression, particularly in the context of viral infection, cellular stress response, and proliferation. The adenovirus E4 promoter is a well-characterized target of E4TF3. Understanding the function and regulation of these proteins is of significant interest in virology, oncology, and drug development. DNA affinity chromatography provides an effective method for isolating these proteins from crude nuclear extracts for downstream applications such as structural studies, functional assays, and drug screening.

Data Presentation

Table 1: Purified ATF/E4TF3 Polypeptides

A study on the direct purification of multiple ATF/E4TF3 polypeptides from HeLa cell crude nuclear extracts using DNA affinity latex particles resulted in the co-purification of several polypeptides.[1] The molecular masses of these purified proteins are summarized below.

| Polypeptide | Molecular Mass (kDa) |

| 1 | 116 |

| 2 | 80 |

| 3 | 65 |

| 4 | 60 |

| 5 | 55 |

| 6 | 47 |

| 7 | 45 |

| 8 | 43 |

Table 2: Quantitative Yield of 43-kDa ATF/E4TF3 Protein

The purification of the 43-kDa ATF/E4TF3 protein from crude nuclear extracts of HeLa cells yielded the following amount of purified protein.[1]

| Starting Material | Purified Protein | Yield |

| 8 mg of crude nuclear extracts | 43-kDa ATF/E4TF3 | ~2 µg |

Experimental Protocols

This section details the key experimental protocols for the purification of ATF/E4TF3 using DNA affinity chromatography.

Preparation of the DNA Affinity Resin

The success of the purification depends on the quality of the affinity resin. This protocol describes the preparation of a DNA affinity resin using a synthetic oligonucleotide containing the ATF/E4TF3 binding site. The minimal sequence for ATF transcription factor binding has been identified as 5'-TGACGTCCATG-3'.[2]

Materials:

-

CNBr-activated Sepharose 4B

-

Synthetic complementary oligonucleotides containing the ATF/E4TF3 binding site (e.g., 5'-GATCTGACGTCCATG-3' and 5'-GATCCATGGACGTCA-3')

-

T4 Polynucleotide Kinase

-

T4 DNA Ligase

-

Coupling Buffer (0.1 M NaHCO₃, 0.5 M NaCl, pH 8.3)

-

Blocking Buffer (1 M ethanolamine or 0.2 M glycine, pH 8.0)

-

Wash Buffer (e.g., 0.1 M acetate buffer, 0.5 M NaCl, pH 4.0, followed by 0.1 M Tris-HCl, 0.5 M NaCl, pH 8.0)

Procedure:

-

Oligonucleotide Preparation:

-

Anneal the complementary oligonucleotides by heating to 95°C for 5 minutes and then slowly cooling to room temperature.

-

Phosphorylate the 5' ends of the annealed oligonucleotides using T4 Polynucleotide Kinase.

-

Ligate the phosphorylated oligonucleotides into concatemers using T4 DNA Ligase. This increases the density of binding sites on the resin.

-

-

Coupling of DNA to Sepharose:

-

Wash the CNBr-activated Sepharose with 1 mM HCl.

-

Immediately wash with Coupling Buffer.

-

Add the ligated DNA to the washed Sepharose and incubate overnight at 4°C with gentle agitation.

-

-

Blocking and Washing:

-

Block any remaining active groups on the Sepharose by incubating with Blocking Buffer for 2-4 hours at room temperature.

-

Wash the resin extensively with alternating low and high pH Wash Buffers to remove non-covalently bound DNA.

-

Finally, equilibrate the resin with the Binding Buffer.

-

DNA Affinity Chromatography

This protocol outlines the steps for purifying ATF/E4TF3 from a crude nuclear extract.

Materials:

-

Prepared DNA affinity resin

-

Crude nuclear extract from a suitable cell line (e.g., HeLa cells)

-

Binding Buffer (e.g., 20 mM HEPES pH 7.9, 50 mM KCl, 1 mM DTT, 10% glycerol, 0.5 mM PMSF)

-

Wash Buffer (Binding Buffer with an increased salt concentration, e.g., 100-200 mM KCl)

-

Elution Buffer (Binding Buffer with a high salt concentration, e.g., 1 M KCl)

-

Non-specific competitor DNA (e.g., poly(dI-dC))

Procedure:

-

Binding:

-

Incubate the crude nuclear extract with a non-specific competitor DNA, such as poly(dI-dC), on ice for 10-15 minutes to reduce non-specific binding of proteins to the affinity resin.[3]

-

Load the pre-incubated nuclear extract onto the equilibrated DNA affinity column.

-

Allow the extract to flow through the column by gravity or at a slow flow rate (e.g., 0.5 ml/min) to ensure efficient binding of ATF/E4TF3 to the resin.

-

-

Washing:

-

Wash the column with at least 10 column volumes of Wash Buffer to remove unbound and weakly bound proteins.

-

-

Elution:

-

Elute the bound proteins with Elution Buffer using a step or linear salt gradient (e.g., from 0.1 M to 1.0 M KCl).[3]

-

Collect fractions and analyze for the presence of ATF/E4TF3 polypeptides by SDS-PAGE and silver staining or Western blotting.

-

Visualizations

Experimental Workflow

Caption: Experimental workflow for ATF/E4TF3 purification.

Signaling Pathway

The adenovirus E4 open reading frame 3 (E4-ORF3) protein is known to play a significant role in counteracting the host's antiviral responses. It achieves this, in part, by reorganizing cellular proteins, including transcription factors, into nuclear tracks. This can lead to the modulation of host and viral gene expression. E4TF3 is a cellular transcription factor that binds to the adenovirus E4 promoter, and its activity can be influenced by the viral E4 proteins.

Caption: Regulation of viral transcription by E4-ORF3 and E4TF3.

References

Application Notes and Protocols for Studying ATF/E4TF3 Dimerization

Audience: Researchers, scientists, and drug development professionals.

Introduction:

The transcription factor ATF/E4TF3 is a critical regulator of gene expression, notably involved in the transcriptional activation of the adenovirus E4 promoter. It is composed of different subunits, primarily a 47-kDa and a 43-kDa protein, which can form both homodimers and heterodimers. The dimerization of these subunits is a key step in their function, as the specific dimer formed influences both DNA binding affinity and transcriptional activation potential.[1][2] Understanding the dynamics of ATF/E4TF3 dimerization is therefore essential for elucidating its regulatory mechanisms and for the development of potential therapeutic interventions.

These application notes provide a comprehensive overview of various methods to study the dimerization of ATF/E4TF3, complete with detailed protocols, quantitative data presentation, and visual workflows to guide researchers in their experimental design and execution.

Data Presentation: Quantitative Analysis of ATF/E4TF3 Dimerization

The dimerization of the 47-kDa and 43-kDa subunits of ATF/E4TF3 results in distinct functional outcomes. The following table summarizes the key quantitative data regarding the transcriptional activity and DNA binding affinity of the different dimeric forms.

| Dimer Composition | Relative Transcriptional Activity | Relative DNA Binding Affinity | Reference |

| 47-kDa Homodimer | ~9x higher than 43-kDa homodimer | Lower than 43-kDa homodimer | [1][2] |

| 43-kDa Homodimer | Baseline | Higher than 47-kDa homodimer | [1][2] |

| 47-kDa/43-kDa Heterodimer | ~3x higher than 43-kDa homodimer | Intermediate | [1][2] |

Experimental Protocols

A variety of techniques can be employed to study the dimerization of ATF/E4TF3. Below are detailed protocols for some of the most common and effective methods.

Co-Immunoprecipitation (Co-IP) to Detect in vivo Dimerization

Co-IP is a powerful technique to identify and validate protein-protein interactions within a cellular context.[3] This protocol is designed to demonstrate the in vivo interaction between the 47-kDa and 43-kDa subunits of ATF/E4TF3.

Principle: An antibody specific to one subunit (the "bait") is used to pull down this protein from a cell lysate. If the other subunit (the "prey") is interacting with the bait, it will also be pulled down and can be detected by Western blotting.

Workflow Diagram:

Caption: Workflow for Co-Immunoprecipitation.

Protocol:

-

Cell Culture and Lysis:

-

Culture cells (e.g., HeLa cells, from which ATF/E4TF3 has been purified) to 80-90% confluency.

-

Lyse the cells in a non-denaturing lysis buffer (e.g., 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1 mM EDTA, 1% NP-40, and protease inhibitors).[4]

-

Incubate on ice for 30 minutes with occasional vortexing.

-

Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris. Collect the supernatant.

-

-

Pre-clearing the Lysate:

-

To reduce non-specific binding, incubate the cell lysate with control IgG (from the same species as the primary antibody) and Protein A/G agarose beads for 1 hour at 4°C with gentle rotation.

-

Centrifuge at 1,000 x g for 1 minute at 4°C and collect the supernatant.

-

-

Immunoprecipitation:

-

Add a primary antibody specific for the "bait" protein (e.g., anti-47-kDa ATF/E4TF3 subunit) to the pre-cleared lysate.

-

Incubate for 2-4 hours or overnight at 4°C with gentle rotation.

-

Add Protein A/G agarose beads and incubate for another 1-2 hours at 4°C.[5]

-

-

Washing:

-

Pellet the beads by centrifugation (1,000 x g for 1 minute at 4°C).

-

Discard the supernatant and wash the beads 3-5 times with cold lysis buffer. With each wash, resuspend the beads and then pellet them.

-

-

Elution:

-

After the final wash, remove all supernatant.

-

Elute the bound proteins by resuspending the beads in 1X SDS-PAGE loading buffer and boiling for 5-10 minutes.

-

Centrifuge to pellet the beads and collect the supernatant.

-

-

Western Blot Analysis:

-

Separate the eluted proteins by SDS-PAGE.

-

Transfer the proteins to a PVDF membrane.

-

Probe the membrane with a primary antibody specific for the "prey" protein (e.g., anti-43-kDa ATF/E4TF3 subunit).

-

Use an appropriate HRP-conjugated secondary antibody and a chemiluminescent substrate for detection.

-

A band corresponding to the molecular weight of the prey protein indicates an interaction.

-

Yeast Two-Hybrid (Y2H) System for Screening Interactions

The Y2H system is a powerful genetic method to identify novel protein-protein interactions.[6][7]

Principle: The transcription factor (e.g., GAL4) is split into a DNA-binding domain (BD) and an activation domain (AD). The "bait" protein is fused to the BD, and the "prey" protein (or a library of potential interactors) is fused to the AD. If the bait and prey interact, the BD and AD are brought into proximity, reconstituting a functional transcription factor that drives the expression of a reporter gene.

Workflow Diagram:

Caption: Yeast Two-Hybrid Workflow.

Protocol:

-

Plasmid Construction:

-

Clone the coding sequence of the ATF/E4TF3 47-kDa subunit into a bait vector (e.g., pGBKT7) to create a fusion with the GAL4 DNA-binding domain (BD).

-

Clone the coding sequence of the 43-kDa subunit into a prey vector (e.g., pGADT7) to create a fusion with the GAL4 activation domain (AD).

-

-

Yeast Transformation:

-

Co-transform a suitable yeast strain (e.g., AH109 or Y2HGold) with the bait and prey plasmids using the lithium acetate method.[8]

-

Plate the transformed yeast on selective medium lacking tryptophan and leucine (SD/-Trp/-Leu) to select for cells that have taken up both plasmids.

-

-

Interaction Assay:

-

Plate the colonies from the SD/-Trp/-Leu plates onto a more stringent selective medium lacking tryptophan, leucine, and histidine (SD/-Trp/-Leu/-His).

-

Growth on this medium indicates an interaction, as the HIS3 reporter gene is activated.

-

For a more quantitative or secondary confirmation, perform a β-galactosidase assay (if the lacZ reporter is present). Positive interactions will result in blue colonies in the presence of X-gal.

-

-

Controls:

-

Negative Controls: Co-transform yeast with the bait plasmid and an empty prey vector, and vice versa. No growth on selective media should be observed.

-

Positive Control: Use a pair of known interacting proteins to confirm the assay is working correctly.

-

Förster Resonance Energy Transfer (FRET) Microscopy for in vivo Dimerization

FRET microscopy allows for the detection of protein-protein interactions in living cells with high spatial and temporal resolution.[9]

Principle: Two proteins are tagged with different fluorescent proteins (a donor and an acceptor, e.g., CFP and YFP). If the proteins are in close proximity (<10 nm), excitation of the donor fluorophore can result in non-radiative energy transfer to the acceptor, which then fluoresces. The efficiency of this transfer can be measured to quantify the interaction.[9]

Workflow Diagram:

Caption: FRET Microscopy Workflow.

Protocol:

-

Plasmid Construction and Transfection:

-

Create expression vectors where the 47-kDa and 43-kDa subunits of ATF/E4TF3 are fused to a donor (e.g., CFP) and an acceptor (e.g., YFP) fluorophore, respectively.

-

Transfect mammalian cells with these constructs. It is also important to transfect cells with donor-only and acceptor-only constructs as controls.

-

-

Image Acquisition:

-

After 24-48 hours, image the cells using a fluorescence microscope equipped for FRET imaging.

-

Acquire three images:

-

Donor channel (excite at donor wavelength, measure donor emission).

-

Acceptor channel (excite at acceptor wavelength, measure acceptor emission).

-

FRET channel (excite at donor wavelength, measure acceptor emission).

-

-

-

Data Analysis (Acceptor Photobleaching Method):

-

A common method to quantify FRET is acceptor photobleaching.[9]

-

Measure the donor fluorescence intensity in a region of interest before and after photobleaching the acceptor fluorophore with a high-intensity laser.

-

An increase in donor fluorescence after acceptor photobleaching is indicative of FRET.

-

Calculate the FRET efficiency (E) using the formula:

-

E = 1 - (I_pre / I_post)

-

Where I_pre is the donor intensity before photobleaching and I_post is the donor intensity after photobleaching.

-

-

Bioluminescence Resonance Energy Transfer (BRET) Assay

BRET is similar to FRET but uses a bioluminescent donor (e.g., Renilla luciferase, Rluc) and a fluorescent acceptor (e.g., YFP).[10][11]

Principle: When the donor and acceptor are in close proximity, the energy from the luciferase-catalyzed reaction is transferred to the acceptor, causing it to fluoresce. The ratio of acceptor emission to donor emission is measured.

Workflow Diagram:

Caption: BRET Assay Workflow.

Protocol:

-

Plasmid Construction and Transfection:

-

Create expression vectors with one ATF/E4TF3 subunit fused to a bioluminescent donor (e.g., Rluc8) and the other to a fluorescent acceptor (e.g., Venus).

-

Transfect cells with these constructs. Include donor-only and acceptor-only controls.

-

-

BRET Measurement:

-

48 hours post-transfection, harvest and resuspend the cells.

-

Add the luciferase substrate (e.g., coelenterazine h).

-

Immediately measure the luminescence at the donor emission wavelength (e.g., ~480 nm for Rluc8) and the acceptor emission wavelength (e.g., ~530 nm for Venus) using a luminometer with appropriate filters.[12]

-

-

Data Analysis:

-

Calculate the BRET ratio: (Acceptor Emission) / (Donor Emission).

-

To determine the net BRET, subtract the BRET ratio of the donor-only control from the BRET ratio of the co-transfected cells.[11]

-

A higher net BRET ratio indicates a stronger interaction. For more quantitative analysis, perform a BRET saturation assay by varying the acceptor-to-donor expression ratio.

-

Electrophoretic Mobility Shift Assay (EMSA) for DNA Binding of Dimers

EMSA, or gel shift assay, is used to study protein-DNA interactions.[13][14] It can be adapted to analyze the DNA binding properties of different ATF/E4TF3 dimers.

Principle: A protein-DNA complex migrates more slowly through a non-denaturing polyacrylamide gel than the free DNA probe. This "shift" in mobility indicates a binding event.

Workflow Diagram:

Caption: EMSA Workflow.

Protocol:

-

Probe Preparation:

-

Synthesize and anneal complementary oligonucleotides corresponding to the ATF/E4TF3 binding site in the E4 promoter.

-

Label the DNA probe, typically with a radioactive isotope (e.g., ³²P) or a fluorescent dye.[15]

-

-

Protein Preparation:

-

Purify the 47-kDa and 43-kDa subunits of ATF/E4TF3.

-

Prepare separate reactions for the 47-kDa homodimer, the 43-kDa homodimer, and the heterodimer (by pre-incubating the two subunits together).

-

-

Binding Reaction:

-

In a small volume, incubate the purified protein(s) with the labeled DNA probe in a binding buffer (containing, for example, Tris-HCl, KCl, DTT, glycerol, and a non-specific competitor DNA like poly(dI-dC)).[14]

-

Incubate at room temperature for 20-30 minutes.

-

-

Electrophoresis:

-

Load the samples onto a non-denaturing polyacrylamide gel.

-

Run the gel at a constant voltage in a cold room or with a cooling system to prevent dissociation of the complexes.

-

-

Detection:

-

Dry the gel and expose it to X-ray film (for radioactive probes) or image it using a fluorescence scanner (for fluorescent probes).

-

A shifted band indicates the formation of a protein-DNA complex. The intensity of the shifted band can be used to quantify the binding affinity.

-

Conclusion

The study of ATF/E4TF3 dimerization is crucial for understanding its role in transcriptional regulation. The methods outlined in these application notes provide a robust toolkit for researchers to investigate the formation, dynamics, and functional consequences of ATF/E4TF3 homo- and heterodimers. By combining these techniques, a comprehensive picture of ATF/E4TF3 function can be achieved, paving the way for targeted therapeutic strategies.

References

- 1. Different biological activities of the hetero- and homodimers formed by the 47- and 43-kilodalton proteins of transcription factor ATF/E4TF3 - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Different biological activities of the hetero- and homodimers formed by the 47- and 43-kilodalton proteins of transcription factor ATF/E4TF3 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. How to conduct a Co-immunoprecipitation (Co-IP) | Proteintech Group [ptglab.com]

- 4. assaygenie.com [assaygenie.com]

- 5. Co-IP Protocol-How To Conduct A Co-IP - Creative Proteomics [creative-proteomics.com]

- 6. A High-Throughput Yeast Two-Hybrid Protocol to Determine Virus-Host Protein Interactions - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Yeast Two-Hybrid Protocol for Protein–Protein Interaction - Creative Proteomics [creative-proteomics.com]

- 8. A Yeast Two-Hybrid approach for probing protein-protein interactions at the centrosome - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Fluorescence Resonance Energy Transfer (FRET) as a method to calculate the dimerization strength of basic Helix-Loop-Helix (bHLH) proteins - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Investigating Protein-protein Interactions in Live Cells Using Bioluminescence Resonance Energy Transfer - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Bioluminescence Resonance Energy Transfer to Detect Protein-Protein Interactions in Live Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Bioluminescence resonance energy transfer (BRET) imaging of protein–protein interactions within deep tissues of living subjects - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Gel Shift Assays (EMSA) | Thermo Fisher Scientific - HK [thermofisher.com]

- 14. Electrophoretic Mobility Shift Assay (EMSA) for Detecting Protein-Nucleic Acid Interactions - PMC [pmc.ncbi.nlm.nih.gov]

- 15. med.upenn.edu [med.upenn.edu]

Application Notes and Protocols for Studying the 47-kDa ATF Homodimer (ATF7) in Gene Expression

For Researchers, Scientists, and Drug Development Professionals

Introduction

Activating Transcription Factor 7 (ATF7), a protein with a molecular weight of approximately 47-kDa, is a crucial member of the bZIP (basic leucine zipper) family of transcription factors. It functions as a homodimer to bind to specific DNA sequences, thereby regulating gene expression. ATF7 is a stress-responsive chromatin regulator that plays a dual role in transcription, acting as both a repressor and an activator depending on the cellular context and post-translational modifications. Under basal conditions, the ATF7 homodimer is associated with transcriptional repression through the recruitment of histone methyltransferases. However, in response to cellular stress, ATF7 is phosphorylated by MAPK signaling pathways, leading to a switch in its function to transcriptional activation.

These application notes provide a comprehensive overview of the role of the 47-kDa ATF homodimer in gene expression studies, along with detailed protocols for its investigation.

Signaling Pathways and Regulatory Mechanisms

The activity of the ATF7 homodimer is intricately regulated by upstream signaling cascades, primarily the p38 MAPK and JNK pathways, which are activated by various cellular stresses. In its inactive state, the ATF7 homodimer binds to the promoters of target genes and recruits histone methyltransferases such as G9a and SUV39H1. This leads to the di- and tri-methylation of histone H3 at lysine 9 (H3K9me2/3), creating a heterochromatin environment and silencing gene expression.

Upon cellular stress, ATF7 is phosphorylated at key residues, including threonine 51 (Thr51) and threonine 53 (Thr53). This phosphorylation event disrupts the interaction between ATF7 and the histone methyltransferases, leading to their dissociation from the chromatin. Concurrently, phosphorylated ATF7 recruits co-activators, such as histone acetyltransferases (HATs), which promote a euchromatic state and initiate gene transcription.

Data Presentation

Table 1: ATF7 Homodimer Target Gene Expression Changes from RNA-seq Data

The following table summarizes the differential expression of known ATF7 target genes in response to ATF7 modulation, as determined by RNA-sequencing.

| Gene | Condition | Log2 Fold Change | p-value | Regulation |

| IL-6 | ATF7 Knockdown | 1.8 | < 0.05 | Upregulated |

| IL-8 | ATF7 Knockdown | 2.1 | < 0.05 | Upregulated |

| STAT1 | ATF7 Knockdown | 1.5 | < 0.05 | Upregulated |

| IL-6 | ATF7 Overexpression | -2.0 | < 0.05 | Downregulated |

| IL-8 | ATF7 Overexpression | -2.3 | < 0.05 | Downregulated |

| STAT1 | ATF7 Overexpression | -1.7 | < 0.05 | Downregulated |

Note: The values presented are representative and may vary depending on the specific cell type and experimental conditions.

Table 2: Quantitative Analysis of ATF7 Homodimer-DNA Binding

This table provides an example of how to present quantitative data from Chromatin Immunoprecipitation followed by qPCR (ChIP-qPCR) to validate the binding of the ATF7 homodimer to the promoter regions of its target genes.

| Target Gene Promoter | Fold Enrichment (vs. IgG control) |

| IL-6 | 15.2 ± 2.5 |

| IL-8 | 12.8 ± 1.9 |

| STAT1 | 10.5 ± 1.5 |

| Negative Control (e.g., GAPDH exon) | 1.1 ± 0.3 |

Note: Fold enrichment is calculated as 2^-(ΔCt[ChIP] - ΔCt[Input]) / 2^-(ΔCt[IgG] - ΔCt[Input]). Data are represented as mean ± standard deviation.

Experimental Protocols

Protocol 1: Chromatin Immunoprecipitation (ChIP) for ATF7 Homodimer

This protocol describes the immunoprecipitation of chromatin to identify the genomic regions occupied by the ATF7 homodimer.

Materials:

-

Formaldehyde (37%)

-

Glycine

-

Cell Lysis Buffer (e.g., RIPA buffer with protease inhibitors)

-

Sonication buffer

-

Anti-ATF7 antibody (validated for ChIP)

-

Normal Rabbit IgG (as a negative control)

-

Protein A/G magnetic beads

-

Wash buffers (low salt, high salt, LiCl)

-

Elution buffer

-

Proteinase K

-

Phenol:chloroform:isoamyl alcohol

-

Ethanol

-

Primers for qPCR analysis of target and control regions

Procedure:

-

Cross-linking: Treat cultured cells with 1% formaldehyde for 10 minutes at room temperature to cross-link proteins to DNA. Quench the reaction with glycine.

-

Cell Lysis and Chromatin Shearing: Lyse the cells and shear the chromatin to an average size of 200-1000 bp using sonication.

-

Immunoprecipitation: Incubate the sheared chromatin with an anti-ATF7 antibody or IgG control overnight at 4°C.

-

Immune Complex Capture: Add Protein A/G magnetic beads to capture the antibody-chromatin complexes.

-

Washing: Wash the beads sequentially with low salt, high salt, and LiCl wash buffers to remove non-specifically bound chromatin.

-

Elution and Reverse Cross-linking: Elute the chromatin from the beads and reverse the cross-links by incubating at 65°C overnight with NaCl.

-

DNA Purification: Treat the samples with RNase A and Proteinase K, followed by phenol:chloroform extraction and ethanol precipitation to purify the DNA.

-

Analysis: Analyze the purified DNA by qPCR using primers specific for the promoter regions of target genes (e.g., IL-6, IL-8, STAT1) and a negative control region.

Protocol 2: Luciferase Reporter Assay for ATF7 Transcriptional Activity

This protocol measures the ability of the ATF7 homodimer to regulate the transcriptional activity of a target gene promoter.

Materials:

-

Luciferase reporter plasmid containing the promoter of the target gene upstream of the firefly luciferase gene.

-

Expression plasmid for ATF7.

-

Renilla luciferase plasmid (for normalization of transfection efficiency).

-

Transfection reagent.

-

Dual-Luciferase® Reporter Assay System.

-

Luminometer.

Procedure:

-

Cell Culture and Transfection: Seed cells in a multi-well plate and co-transfect with the firefly luciferase reporter plasmid, the ATF7 expression plasmid (or an empty vector control), and the Renilla luciferase control plasmid.

-

Cell Treatment: After 24-48 hours, treat the cells with a stimulus (e.g., a stress-inducing agent) if investigating the effect of signaling pathways on ATF7 activity.

-

Cell Lysis: Lyse the cells using the passive lysis buffer provided in the assay kit.

-

Luciferase Assay: Measure the firefly and Renilla luciferase activities sequentially in a luminometer according to the manufacturer's instructions.

-